2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a useful research compound. Its molecular formula is C15H12ClNO4S and its molecular weight is 337.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, also known as BAY-8002, is the Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 2 (MCT2) . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane .
Mode of Action
BAY-8002 acts as an inhibitor of MCT1 and MCT2 . It binds to these transporters and prevents the transport of lactate and other monocarboxylates across the cell membrane . This inhibition can lead to an accumulation of lactate within the cell .
Biochemical Pathways
The inhibition of MCT1 and MCT2 by BAY-8002 affects the lactate shuttle, a biochemical pathway that involves the transport of lactate and other monocarboxylates across the cell membrane . This can lead to changes in cellular metabolism, as lactate is a key metabolite in various metabolic pathways .
Pharmacokinetics
It is known that bay-8002 is soluble in dmso and ethanol , which suggests that it may have good bioavailability
Result of Action
The inhibition of MCT1 and MCT2 by BAY-8002 leads to an accumulation of lactate within the cell . This can have various effects on the cell, including changes in cellular metabolism . In particular, BAY-8002 has been shown to significantly inhibit tumor growth in Raji tumor-bearing mice .
Action Environment
The action of BAY-8002 can be influenced by various environmental factors. For example, the pH of the environment can affect the activity of MCT1 and MCT2, and thus the efficacy of BAY-8002 . Additionally, the stability of BAY-8002 may be affected by factors such as temperature and light
Properties
IUPAC Name |
2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c16-14-7-6-12(10-13(14)15(18)19)17-22(20,21)9-8-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEZSKVRYWJBEM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.